4-Acetyl-5-oxooctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-5-oxooctanoic acid is an organic compound characterized by its unique molecular structure, which includes both acetyl and oxo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-5-oxooctanoic acid typically involves the oxidation of γ-octalactone. One common method includes the treatment of γ-octalactone with potassium superoxide in the presence of tetraethylammonium bromide and dimethylformamide. This reaction yields the desired ketoacid with a high degree of purity .
Industrial Production Methods: Industrial production methods for this compound often involve the hydrolysis of γ-octalactone under basic conditions, followed by oxidation of the intermediate hydroxyacid. This process can be optimized using household bleach (sodium hypochlorite) to cleave the lactone ring and oxidize the intermediate .
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-5-oxooctanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or sodium hypochlorite (NaOCl) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydroxy acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acetyl-5-oxooctanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-acetyl-5-oxooctanoic acid involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that catalyze oxidation-reduction reactions. It may also participate in nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles, leading to the formation of new chemical entities .
Comparison with Similar Compounds
4-Oxooctanoic acid: Shares a similar structure but lacks the acetyl group.
4-Oxodecanoic acid: Similar in structure but has a longer carbon chain.
Uniqueness: The combination of these functional groups makes it a versatile compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
90208-45-0 |
---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
4-acetyl-5-oxooctanoic acid |
InChI |
InChI=1S/C10H16O4/c1-3-4-9(12)8(7(2)11)5-6-10(13)14/h8H,3-6H2,1-2H3,(H,13,14) |
InChI Key |
SKQFAKIUHXEBIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(CCC(=O)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.